molecular formula C9H5FIN B7989531 6-Fluoro-3-iodoquinoline

6-Fluoro-3-iodoquinoline

Cat. No.: B7989531
M. Wt: 273.05 g/mol
InChI Key: FZLTYZPDUYKBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making this compound a valuable compound for various scientific research applications .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Fluoroquinolines or iodoquinolines with various functional groups.

    Cross-Coupling Products: Biaryl or alkyne-substituted quinolines.

    Oxidation/Reduction Products: Quinoline N-oxides or dihydroquinolines.

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3-iodoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances its reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

6-fluoro-3-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLTYZPDUYKBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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